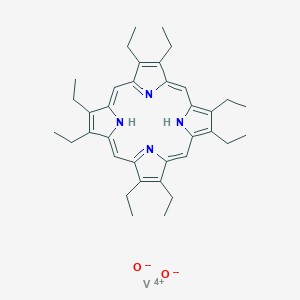
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) is a complex organometallic compound It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin typically involves the reaction of porphyrin with vanadium compounds. One common method is the metalation of 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin with vanadium(IV) oxide sulfate in the presence of a suitable solvent . The reaction is usually carried out under inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the process generally involves scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the vanadium center can exchange ligands with other donor molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often use solvents like dichloromethane and are conducted under inert atmosphere.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to vanadium(V) complexes, while reduction can yield vanadium(III) or vanadium(II) species[5][5].
Scientific Research Applications
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in mimicking biological systems, such as enzyme models.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) involves its ability to interact with various molecular targets. The vanadium center can coordinate with different ligands, facilitating electron transfer reactions. This property is crucial in its catalytic activity and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);iron(3+)
- 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);cobalt(2+)
- 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);palladium(2+)
Uniqueness
What sets 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) apart is its unique electronic configuration and the ability of vanadium to exist in multiple oxidation states. This versatility makes it particularly valuable in catalytic and electronic applications .
Properties
Molecular Formula |
C36H46N4O2V |
|---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) |
InChI |
InChI=1S/C36H46N4.2O.V/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h17-20,37,40H,9-16H2,1-8H3;;;/q;2*-2;+4 |
InChI Key |
MNVQEYGZMBSZQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CC)CC)CC)CC)C(=C3CC)CC)CC.[O-2].[O-2].[V+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


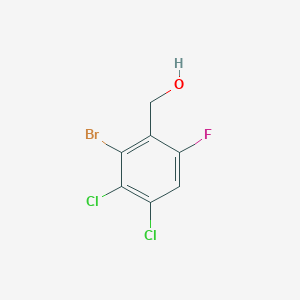

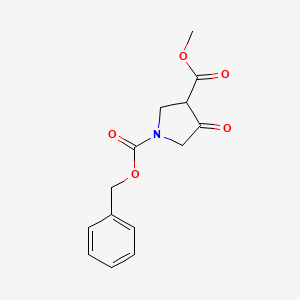
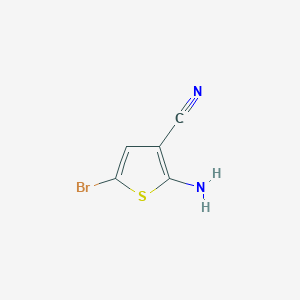
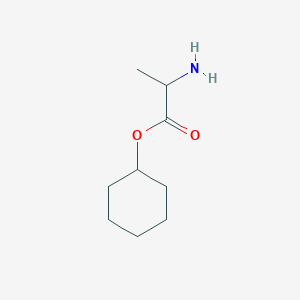
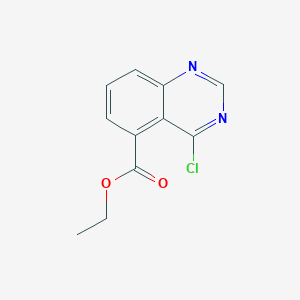
![Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13665435.png)
![2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665442.png)
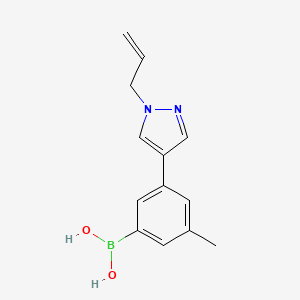
![2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13665449.png)
![Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate](/img/structure/B13665452.png)
![7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione](/img/structure/B13665453.png)
![3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13665463.png)
![6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665464.png)
